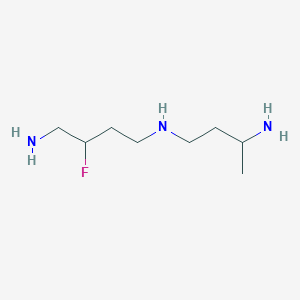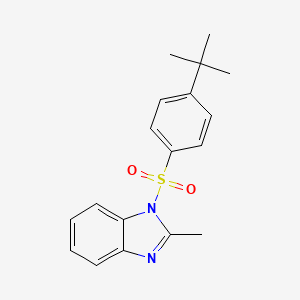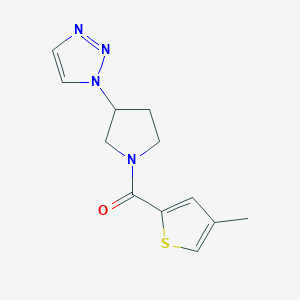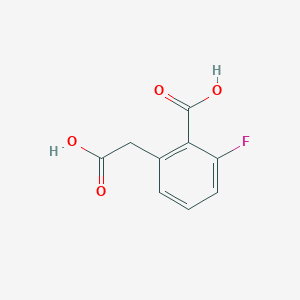
3-benzyl-7-hydroxy-4,8-dimethyl-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-benzyl-7-hydroxy-4,8-dimethyl-2H-chromen-2-one” is a chemical compound with the CAS Number: 314742-78-4. It has a molecular weight of 280.32 .
Synthesis Analysis
The synthesis of coumarin heterocycles, which includes “3-benzyl-7-hydroxy-4,8-dimethyl-2H-chromen-2-one”, has been a subject of interest for many organic and pharmaceutical chemists . The synthesis methods are carried out in classical and non-classical conditions, particularly under green conditions such as using green solvents and catalysts .Molecular Structure Analysis
The Inchi Code for “3-benzyl-7-hydroxy-4,8-dimethyl-2H-chromen-2-one” is 1S/C18H16O3/c1-11-14-8-9-16 (19)12 (2)17 (14)21-18 (20)15 (11)10-13-6-4-3-5-7-13/h3-9,19H,10H2,1-2H3 .Physical And Chemical Properties Analysis
The physical and chemical properties of “3-benzyl-7-hydroxy-4,8-dimethyl-2H-chromen-2-one” include a molecular weight of 280.32 and a storage temperature of 28 C .Scientific Research Applications
Chemical Properties
“3-benzyl-7-hydroxy-4,8-dimethyl-2H-chromen-2-one” is a chemical compound with the molecular formula C18H16O3 and a molecular weight of 280.32 . It’s a type of coumarin derivative .
Synthesis
This compound can be synthesized in laboratories and is available for purchase from chemical suppliers . The specific synthesis process isn’t detailed in the sources, but it’s likely part of the broader field of coumarin derivative synthesis .
Biomedical Research
Coumarin derivatives, including “3-benzyl-7-hydroxy-4,8-dimethyl-2H-chromen-2-one”, have a myriad of applications in medical science and biomedical research . The specific biomedical applications of this compound aren’t detailed in the sources.
Industrial Applications
Coumarin derivatives are also used in various industrial branches . The specific industrial applications of “3-benzyl-7-hydroxy-4,8-dimethyl-2H-chromen-2-one” aren’t detailed in the sources.
DNA Damage Induction
There’s some evidence that similar compounds can induce DNA damage in certain cell types . Whether “3-benzyl-7-hydroxy-4,8-dimethyl-2H-chromen-2-one” has this property isn’t specified in the sources.
Future Research
Given the broad applications of coumarin derivatives, it’s likely that “3-benzyl-7-hydroxy-4,8-dimethyl-2H-chromen-2-one” will be the subject of future research in various scientific fields .
Safety and Hazards
Future Directions
The future directions for “3-benzyl-7-hydroxy-4,8-dimethyl-2H-chromen-2-one” could involve further exploration of its synthesis methods and investigation of its biological properties. Given the interest in coumarins for their various biological properties , there is potential for continued research in this area.
properties
IUPAC Name |
3-benzyl-7-hydroxy-4,8-dimethylchromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O3/c1-11-14-8-9-16(19)12(2)17(14)21-18(20)15(11)10-13-6-4-3-5-7-13/h3-9,19H,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGUFQLSMJINTKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2C)O)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-benzyl-7-hydroxy-4,8-dimethyl-2H-chromen-2-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)sulfamoyl)-2-methoxybenzamide](/img/structure/B2560976.png)
![2,2-Difluoro-6-methylspiro[3.3]heptan-6-amine;hydrochloride](/img/structure/B2560977.png)

![1-(6-fluorobenzo[d]thiazol-2-yl)-N-(4-phenylbutan-2-yl)azetidine-3-carboxamide](/img/structure/B2560983.png)

![7-Chloro-2-(4-((5-chlorothiophen-2-yl)sulfonyl)piperazin-1-yl)-4-methoxybenzo[d]thiazole](/img/structure/B2560986.png)
![2-methyl-3-phenyl-5-propyl-N-(tetrahydrofuran-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2560987.png)


![2-chloro-N-[2-(cyclopropylcarbamoyl)phenyl]pyridine-3-carboxamide](/img/structure/B2560992.png)

![2-[(2-Hydroxy-3-methylbutanoyl)amino]-4-methylpentanoic acid](/img/structure/B2560995.png)
![6-(2-phenoxyethyl)-6H-indolo[2,3-b]quinoxaline](/img/structure/B2560996.png)